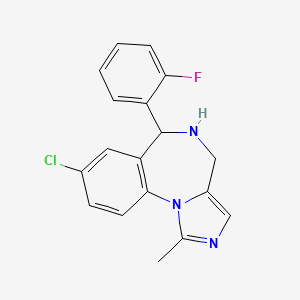

5,6-Dihydro Midazolam

Description

Contextualization within the Benzodiazepine (B76468) Chemical Class

5,6-Dihydro Midazolam belongs to the imidazobenzodiazepine class of compounds. nih.gov This class is a subset of the broader group of benzodiazepines, which are characterized by a core chemical structure composed of a diazepine (B8756704) ring fused to a benzene ring. Imidazobenzodiazepines are distinguished by the fusion of an additional imidazole (B134444) ring to this benzodiazepine core. nih.govresearchgate.net

Midazolam, a prominent member of this class, is recognized for its therapeutic applications. nih.govwikipedia.orgnih.gov The chemical architecture of imidazobenzodiazepines, including this compound, is fundamental to their chemical properties and interactions.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a] nih.govlgcstandards.combenzodiazepine nih.gov |

| CAS Number | 59468-07-4 nih.govepa.gov |

| Molecular Formula | C18H15ClFN3 nih.govepa.gov |

| Molecular Weight | 327.8 g/mol nih.gov |

| InChI | InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 nih.govlgcstandards.com |

| InChIKey | HMQYFIKOHHSETE-UHFFFAOYSA-N nih.gov |

| SMILES | CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F nih.gov |

Chemical Relationship to Midazolam: Precursor, Analog, or Metabolite

This compound is chemically related to midazolam as a synthetic precursor and a process impurity. srce.hrgoogle.com It is not a metabolite of midazolam. The metabolic pathways of midazolam primarily involve hydroxylation to form active metabolites like 1-hydroxy-midazolam and 4-hydroxy-midazolam. drugbank.com

The synthesis of midazolam can involve the oxidation of this compound (referred to as compound VI in some literature) to yield the final midazolam product (compound VII). google.com One patented process describes the use of tetra-n-propylammonium perruthenate (TPAP) as a catalyst for this oxidation step. google.com

Conversely, this compound can also be synthesized from midazolam. One method involves the reduction of midazolam using zinc dust in a mixture of dichloromethane and glacial acetic acid. srce.hr This synthesis is often performed to produce the compound as a reference standard for impurity profiling in bulk drug manufacturing of midazolam. srce.hr

The following table compares the chemical properties of this compound and Midazolam.

| Property | This compound | Midazolam |

| Molecular Formula | C18H15ClFN3 nih.gov | C18H13ClFN3 nih.govchemicalbook.com |

| Molecular Weight | 327.8 g/mol nih.gov | 325.77 g/mol nih.govchemicalbook.com |

| Key Structural Difference | Dihydro-imidazo[1,5-a] nih.govlgcstandards.combenzodiazepine core | Imidazo[1,5-a] nih.govlgcstandards.combenzodiazepine core |

Scope and Significance in Academic Research

The primary significance of this compound in academic and industrial research lies in its role as a process-related impurity in the synthesis of midazolam. srce.hrnih.gov Regulatory bodies require the identification and control of impurities in pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. Therefore, the synthesis and characterization of this compound are crucial for developing analytical methods to detect and quantify its presence in midazolam. srce.hr

Research has focused on the synthesis of this compound to serve as a reference standard for high-performance liquid chromatography (HPLC) methods used in the quality control of bulk midazolam production. srce.hr The development of efficient and scalable synthetic routes for midazolam often involves strategies to minimize the formation of impurities like this compound. researchgate.netgoogle.com

While the majority of research on this compound is within the context of pharmaceutical quality control, its well-defined chemical structure and relationship to a major therapeutic agent make it a compound of interest in the broader field of imidazobenzodiazepine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQYFIKOHHSETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432607 | |

| Record name | 5,6-Dihydro Midazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-07-4 | |

| Record name | 5,6-Dihydromidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro Midazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 5,6-Dihydro Midazolam and Related Dihydro Intermediates

The creation of the core imidazobenzodiazepine structure can be achieved through various synthetic pathways, which can be broadly categorized into multi-step sequences and more streamlined one-pot strategies.

Multi-step synthesis is a common approach for constructing the complex tricyclic framework of imidazobenzodiazepines. A documented method for preparing this compound involves the chemical reduction of Midazolam itself. srce.hr In this process, Midazolam serves as the direct precursor. The reaction is typically carried out by stirring a mixture of Midazolam with zinc dust in a solvent system composed of dichloromethane and glacial acetic acid at room temperature. srce.hr This method specifically targets the double bond in the diazepine (B8756704) ring for reduction, yielding the dihydro derivative.

The broader multi-step synthesis of the parent Midazolam, which can precede this reduction step, often starts from 1,4-benzodiazepin-2-ones. The synthesis involves the construction of the imidazole (B134444) ring onto the existing benzodiazepine (B76468) nucleus, which is a chemically complex process. This involves converting the secondary amide of the benzodiazepine into a reactive intermediate that can then undergo cyclization.

To improve efficiency and yield, one-pot syntheses have been developed for the imidazobenzodiazepine core structure. These methods combine multiple reaction steps into a single procedure without isolating the intermediates. One such strategy involves the condensation of activated benzodiazepine intermediates, like imidoyl chlorides or 1,4-benzodiazepinic N-nitrosoamidines, with the carbanion of isocyanide reagents. researchgate.net

The synthesis of the imidazobenzodiazepine ring system relies on a specific set of precursors and carefully controlled reaction conditions. The choice of reagents and conditions dictates the efficiency of the cyclization and the final product yield.

Key precursors include derivatives of 1,4-benzodiazepine, which are activated for cyclization. These activated forms can be imidoyl chlorides, N-nitrosoamidines, thioamides, or monophosphates. researchgate.net The other crucial components are isocyanide reagents, such as tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate, which provide the necessary carbon atoms to form the imidazole ring.

The reaction conditions typically involve the use of strong bases to generate the required carbanions from the isocyanide reagents. Potassium tert-butoxide is frequently used for this purpose. researchgate.net The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (THF) and toluene being common. researchgate.net Temperature control is essential; for example, the addition of the base and isocyanide to the imidoyl chloride intermediate is often performed at low temperatures, such as -20°C. researchgate.net

Table 1: Key Precursors and Reagents in Imidazobenzodiazepine Synthesis

| Precursor/Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| 1,4-Benzodiazepin-2-one | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e] srce.hrdiazepin-2-one | Starting material for the benzodiazepine core. |

| Imidoyl Chloride | N/A | Activated intermediate for cyclization. researchgate.net |

| N-Nitrosoamidine | N/A | Activated intermediate for cyclization. researchgate.net |

| Tos-MIC | Tosylmethyl isocyanide | Source of carbon atoms for the imidazole ring. |

| Ethyl Isocyanoacetate | Ethyl 2-isocyanoacetate | Alternative source of carbon atoms for the imidazole ring. |

| POCl₃ | Phosphoryl chloride | Reagent for converting amides to imidoyl chlorides. |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate | Strong base to generate carbanions from isocyanides. researchgate.net |

Table 2: Summary of Reaction Conditions

| Reaction Step | Solvents | Key Reagents | Temperature |

|---|---|---|---|

| Imidoyl Chloride Formation | Toluene | POCl₃, N,N-dimethyl-p-toluidine | 100°C |

| Imidazole Ring Annulation (One-Pot) | Tetrahydrofuran (THF) | Tos-MIC, Potassium tert-butoxide | -20°C researchgate.net |

| Reduction of Midazolam | Dichloromethane, Glacial Acetic Acid | Zinc Dust | Room Temperature srce.hr |

Stereochemical Aspects of Synthesis

The structure of this compound includes a chiral center at the C6 position, where the 2-fluorophenyl group is attached. This means the compound can exist as a pair of enantiomers.

Currently, the scientific literature does not extensively detail specific enantioselective methods for the direct synthesis of this compound. The primary focus of synthetic research in this area has been on its achiral precursor, Midazolam. As this compound is often formed via the reduction of Midazolam, it is typically produced as a racemic mixture, meaning it contains equal amounts of both enantiomers. lgcstandards.comlgcstandards.com The common nomenclature "(6RS)" used for this compound confirms its racemic nature. lgcstandards.comlgcstandards.com

Diastereoselectivity is not a factor in the synthesis of this compound itself, as the molecule contains only one stereocenter. Considerations regarding diastereomers would only become relevant if additional chiral centers were introduced into the molecule or during its synthesis. The reduction of the Midazolam double bond introduces the single chiral center at C6, leading to the formation of enantiomers rather than diastereomers.

Optimization of Synthetic Processes for Efficiency and Purity

The primary route for the synthesis of this compound involves the reduction of Midazolam. A documented method utilizes zinc dust in the presence of glacial acetic acid. srce.hr In this process, a mixture of Midazolam, dichloromethane, glacial acetic acid, and zinc dust is stirred at room temperature. srce.hr The reaction progress is monitored by thin-layer chromatography (TLC). srce.hr

Purification:

Post-reaction, the inorganic materials are filtered off, and the filtrate is worked up by dilution with dichloromethane and water, followed by basification with an ammonia solution. srce.hr The organic layer is then separated, dried over sodium sulfate, and evaporated. srce.hr The final purification of this compound is achieved through crystallization from hexane. srce.hr

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles from related benzodiazepine syntheses can be considered for improving efficiency and purity. These may include:

Reaction Conditions: Systematic investigation of reaction parameters such as temperature, reaction time, and stoichiometry of reagents (zinc dust and acetic acid) could lead to improved yields and reduced formation of byproducts.

Solvent Selection: The choice of solvent can significantly impact reaction rate and product purity. While dichloromethane is used, exploring other solvents or solvent mixtures might offer advantages.

Purification Techniques: Beyond simple crystallization, chromatographic techniques such as column chromatography could be employed for higher purity, although this may be less scalable. srce.hr Recrystallization from different solvent systems could also be explored to enhance purity.

Table 1: Synthesis of this compound (IMP 1)

| Parameter | Details |

| Starting Material | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] srce.hrrsc.org-benzodiazepine (Midazolam) |

| Reagents | Zinc dust, Glacial acetic acid |

| Solvent | Dichloromethane |

| Reaction Time | 3 hours |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Work-up | Filtration, Extraction with dichloromethane, Basification with ammonia |

| Purification | Crystallization from hexane |

Derivatization and Analog Development of this compound Scaffolds

The development of derivatives and analogs from the this compound scaffold is a potential area for the discovery of novel compounds with unique properties. Although specific examples of derivatization starting from this compound are not prevalent in the reviewed literature, the chemical structure presents several reactive sites for modification.

Potential sites for derivatization on the this compound scaffold include:

The Amine Nitrogen: The secondary amine within the dihydro-diazepine ring is a prime candidate for various chemical transformations. N-alkylation, N-acylation, or reactions with sulfonyl chlorides could introduce a wide range of functional groups, potentially modulating the compound's physicochemical properties.

The Aromatic Rings: The chloro-substituted phenyl ring and the fluoro-substituted phenyl ring could be subject to further electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.

The Imidazole Ring: The methyl group on the imidazole ring could potentially be modified, or the ring itself could be a site for certain reactions, though this is generally less reactive than the other positions.

The synthesis of analogs could also be approached by utilizing different starting materials in the initial synthetic sequence that leads to the imidazobenzodiazepine core. For instance, variations in the benzophenone precursor could lead to a diverse array of analogs with different substituents on the aromatic rings.

While the direct derivatization of the this compound scaffold is not yet widely reported, the broader class of imidazobenzodiazepines has seen extensive analog development. nih.gov These efforts have primarily focused on modifications to the core structure to explore structure-activity relationships.

Table 2: Potential Derivatization Sites on this compound

| Site | Potential Reactions | Potential Modifications |

| Secondary Amine (N-4) | Alkylation, Acylation, Sulfonylation | Introduction of alkyl, acyl, or sulfonyl groups |

| Aromatic Rings | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or alkyl groups |

| Imidazole Methyl Group | Functionalization | Oxidation, Halogenation |

Biochemical Interactions and in Vitro Metabolism Studies

Enzymatic Biotransformation Pathways

The biotransformation of Midazolam is a multi-faceted process primarily involving oxidation followed by glucuronidation. In vitro models have been essential in identifying the specific enzymes responsible for its metabolism.

Midazolam is a well-recognized probe substrate for Cytochrome P450 3A (CYP3A) activity in both in vitro and in vivo studies clinpgx.orgmdpi.comnih.gov. Its metabolism is predominantly mediated by the CYP3A subfamily, with CYP3A4 and CYP3A5 being the principal isoforms involved nih.govresearchgate.net.

In addition to oxidation by CYP enzymes, Midazolam can undergo direct conjugation via glucuronidation. In vitro studies have confirmed that this N-glucuronidation pathway is specifically catalyzed by the UDP-glucuronosyltransferase isoform UGT1A4 clinpgx.orgnih.govnih.govresearchgate.net. Following incubation of Midazolam with human liver microsomes supplemented with the cofactor UDP-glucuronic acid (UDPGA), a direct N-glucuronide metabolite was identified clinpgx.orgresearchgate.net. The formation of this Midazolam N-glucuronide was also observed in incubations with human hepatocytes clinpgx.orgresearchgate.net. This pathway represents an alternative metabolic route, although it is considered secondary to the primary CYP3A-mediated hydroxylation nih.govnih.gov. The primary metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam, are also known to undergo subsequent glucuronidation nih.govnih.gov.

In vitro investigations have established Midazolam as a specific substrate for the CYP3A subfamily mdpi.comnih.gov. The enzymatic reaction demonstrates significant regioselectivity, with hydroxylation occurring predominantly at the 1'-position of the molecule to form 1'-hydroxymidazolam mdpi.comdoi.org. Hydroxylation at the 4-position also occurs, but to a lesser extent nih.govdrugbank.com. The formation of 1'-hydroxymidazolam is considered the principal pathway of intrinsic clearance doi.orgsemanticscholar.org.

The ratio of the two main metabolites can be modulated by the substrate concentration and the presence of other compounds that act as allosteric effectors mdpi.comnih.gov. It has been proposed that the specific orientation of the Midazolam molecule within the active site of the CYP3A4 enzyme dictates the regiochemical outcome of the hydroxylation reaction nih.govresearchgate.net.

The kinetics of Midazolam metabolism have been characterized in various in vitro systems. Studies using recombinant CYP3A4 expressed in human cells typically show Michaelis-Menten kinetics for 1'-hydroxymidazolam formation nih.govresearchgate.net. In contrast, when CYP3A4 is expressed in baculovirus-infected insect cells, substrate inhibition kinetics are often observed nih.govresearchgate.netsemanticscholar.org. The Michaelis constant (Kₘ) for 1'-hydroxylation by rCYP3A4 and rCYP3A5 has been determined, though values can vary between different expression systems doi.orgnih.gov.

For the UGT1A4-mediated N-glucuronidation of Midazolam, one study reported Michaelis-Menten kinetics with a Kₘ of 29.9 µM clinpgx.org, while another described atypical kinetics that were best fit by a substrate inhibitory model nih.gov.

Furthermore, certain drugs, such as the macrolide antibiotics erythromycin and clarithromycin, have been shown to be mechanism-based inhibitors of CYP3A4-mediated Midazolam metabolism nih.gov. This type of inhibition involves the enzymatic conversion of the inhibitor to a reactive metabolite, which then covalently binds to the enzyme, leading to its inactivation nih.gov.

Table 1: Selected In Vitro Kinetic Parameters for Midazolam Metabolism

| Enzyme | System | Pathway | Kₘ (µM) | Vₘₐₓ | Model |

|---|---|---|---|---|---|

| CYP3A4 | Recombinant (human cells) | 1'-hydroxylation | Higher Kₘ reported vs. insect cells | - | Michaelis-Menten nih.govresearchgate.net |

| CYP3A4 | Recombinant (insect cells) | 1'-hydroxylation | Lower Kₘ reported vs. human cells | - | Substrate Inhibition nih.govresearchgate.net |

| UGT1A4 | Recombinant | N-glucuronidation | 29.9 ± 2.4 | 659.6 ± 19.0 pmol/min/mg | Michaelis-Menten clinpgx.org |

| UGT1A4 | Recombinant | N-glucuronidation | 64 | 427 pmol/min/mg | Substrate Inhibition nih.gov |

| HLM | Human Liver Microsomes | N-glucuronidation | 46 | 445 pmol/min/mg | Substrate Inhibition nih.gov |

Role as a Metabolite or Intermediate in Biotransformation Processes (non-human, in vitro)

While Midazolam is overwhelmingly studied as a parent compound, its metabolism has been investigated in non-human in vitro systems that mimic biological processes. In an everted rat gut sac model, which is used to study drug absorption and metabolism in the intestine, Midazolam was shown to be converted to its metabolite, 1-hydroxymidazolam ualberta.ca. This demonstrates that Midazolam undergoes biotransformation in intestinal tissue in this non-human model, highlighting the role of extrahepatic tissues in its metabolism ualberta.ca.

Molecular Pharmacology and Receptor Binding Studies Preclinical and in Vitro

Structure-Activity Relationship (SAR) Studies of the 5,6-Dihydro Imidazobenzodiazepine Core

The 5,6-dihydro imidazobenzodiazepine core offers multiple positions for chemical modification, each providing a unique opportunity to modulate the pharmacological profile of the resulting compounds. Researchers have systematically explored these positions to map the SAR landscape, leading to the identification of key structural features that dictate receptor interaction.

Substitutions at the 8-Position: A Gateway to Selectivity and Potency

The 8-position of the imidazobenzodiazepine ring system has been a focal point for SAR studies. Early research identified that this position is critical for high-affinity binding to "diazepam-insensitive" GABA-A receptors. Introduction of various substituents at this site has been shown to significantly impact both the potency and subtype selectivity of these ligands.

For instance, a series of 8-substituted imidazobenzodiazepines demonstrated that specific functionalities could confer high affinity and selectivity for α5-containing GABA-A receptors. Compounds with particular substitutions at the 8-position inhibited [3H]flunitrazepam binding to recombinant α5β2γ2 GABA-A receptors with IC50 values in the low nanomolar range (approximately 0.4 to 5 nM). These compounds exhibited a remarkable selectivity of ≥ 24-75-fold for receptors containing the α5 subunit compared to those with α1, α2, or α3 subunits.

One prototypical ligand from this series displayed a dual binding affinity in hippocampal membranes, with a high-affinity component (IC50 of 0.6 ± 0.2 nM) representing about 16% of the receptor pool, and a low-affinity component (IC50 of 85.6 ± 13.1 nM) for the remaining 84%. In contrast, its binding to cerebellar membranes, which have a different GABA-A receptor subtype composition, was best described by a single population of sites with an IC50 of 79.8 ± 18.3 nM. These findings underscore the profound influence of the 8-substituent on targeting specific GABA-A receptor subtypes.

Further investigations into the nature of the 8-substituent revealed that both electron-donating and electron-withdrawing groups could be accommodated, without drastically altering affinity or selectivity for diazepam-insensitive GABA-A receptors. This suggests that the steric and conformational properties of the substituent at this position may play a more dominant role than its electronic characteristics in dictating receptor interaction.

Table 1: In Vitro Binding Affinity of 8-Substituted Imidazobenzodiazepines at Recombinant GABA-A Receptor Subtypes

| Compound | Substitution at 8-Position | α5β2γ2 IC50 (nM) | Selectivity (α1,α2,α3 vs α5) |

| Compound 5 | Specific Moiety A | ~0.4 - 5 | ≥ 24-75 fold |

| Compound 6 | Specific Moiety B | ~0.4 - 5 | ≥ 24-75 fold |

| Compound 8 | Specific Moiety C | ~0.4 - 5 | ≥ 24-75 fold |

| Compound 9 | Acetylene (B1199291) Analog | ~0.4 - 5 | ≥ 24-75 fold |

The Role of the Spiro Center: Fine-Tuning Receptor Interaction

More recent research has explored the introduction of a spirocyclic moiety at the 5-position of the imidazobenzodiazepine core, leading to the development of novel spiro imidazobenzodiazepines. These modifications have a significant impact on the binding affinity for GABA-A receptors.

A systematic study of various spiro substituents revealed a clear trend: the size of the spiro ring is inversely correlated with GABA-A receptor binding affinity. Among a series of benzodiazepine (B76468) analogues, the cyclopropyl (B3062369) spiro compound exhibited the strongest binding, with an IC50 of 42 nM. In the corresponding imidazobenzodiazepine series, the cyclopropyl spiro analogue was also the most potent binder, with an IC50 of 87 nM. As the spiro ring size increased to five or six-membered rings, a significant decrease in binding affinity was observed.

The nature of other substituents in conjunction with the spiro center also plays a crucial role. For example, in a series of imidazobenzodiazepines, the combination of a cyclopropyl spiro group and a bromine at the 8-position resulted in a compound with an IC50 of 87 nM. Replacing the bromine with a chlorine atom led to a weaker ligand. Interestingly, the introduction of an acetylene group at the 8-position in this spiro series resulted in a compound with an IC50 of 509 nM.

Hydrolysis of an ester group at another position to a carboxylic acid in these spiro compounds generally led to a significant increase in binding affinity. For instance, the hydrolyzed cyclopropyl spiro derivative was the most potent binder in its series, with an IC50 of 9 nM. This highlights the importance of a hydrophilic group at this position for optimal receptor interaction.

Table 2: GABA-A Receptor Binding Affinities of Spiro Imidazobenzodiazepines

| Compound | Spiro Substituent | Other Key Substituents | GABA-A Receptor IC50 (nM) |

| 3c | Cyclopropyl | - | 42 |

| 3g | Cyclopropyl | 8-Chloro | 665 |

| 4c | Cyclopropyl | 8-Bromo | 87 |

| 4g | Cyclopropyl | 8-Chloro | Weak Ligand |

| 4h | Cyclopropyl | 8-Cyclopropyl | Weak Ligand |

| 4i | Cyclopropyl | 8-Acetylene | 509 |

| 5c | Cyclopropyl | 8-Bromo, Carboxylic Acid | 9 |

| 5g | Cyclopropyl | 8-Chloro, Carboxylic Acid | Weak Ligand |

| 5i | Cyclopropyl | 8-Cyclopropyl, Carboxylic Acid | Weak Ligand |

| 5h | Cyclopropyl | 8-Acetylene, Carboxylic Acid | 55 |

Influence of the 5-Phenyl Group and Other Structural Modifications

The 5-phenyl ring is a common feature in many benzodiazepine and imidazobenzodiazepine ligands. While its presence is not an absolute requirement for binding to the benzodiazepine receptor in vitro, it is generally considered to contribute favorably to receptor binding through hydrophobic or steric interactions. The orientation of this phenyl ring relative to the rest of the molecule is also believed to be a key determinant of activity.

Computational studies have suggested that the substitution of a chlorine atom at the 7-position versus the 8-position can alter the geometry of the seven-membered diazepine (B8756704) ring. This change in conformation may position the N5 nitrogen more favorably to act as a hydrogen bond acceptor and allow the 5-phenyl ring to better fit into a hydrophobic pocket within the receptor binding site.

Furthermore, the imidazo (B10784944) portion of the molecule is crucial for the distinct pharmacological profiles of imidazobenzodiazepines compared to classical benzodiazepines. The presence of the fused imidazole (B134444) ring, as opposed to the N-1 substituent in benzodiazepines like diazepam, leads to different binding modes and receptor subtype selectivities.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous structural confirmation of synthesized reference standards and for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5,6-Dihydro Midazolam, ¹³C NMR has been used to confirm its structure following synthesis. The chemical shifts observed are consistent with the proposed dihydro-benzodiazepine structure.

| Carbon Atom/Group | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 20.31 |

| Diazepine (B8756704) Ring Carbons | 51.67 |

| 63.56 | |

| 132.82 | |

| 133.27 | |

| 135.17 | |

| Imidazol Ring Carbons | 125.37 |

| 141.53 | |

| Aromatic Ring Carbons | 119.81 |

| 120.36 | |

| 124.45 | |

| 125.84 | |

| 126.57 | |

| 128.18 | |

| 129.62 | |

| 130.21 | |

| 134.71 | |

| 147.43 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The chemical formula for this compound is C₁₈H₁₅ClFN₃, corresponding to a molecular weight of approximately 327.78 g/mol . In mass spectrometric analysis, the compound is expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its exact mass (327.0939). While detailed fragmentation studies are not widely published, the structure suggests that common fragmentation pathways would involve α-cleavage, where the largest alkyl group is preferentially lost, and cleavage of the benzodiazepine (B76468) ring system.

Chromatographic Methods for Purity Assessment and Quantification (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API) Midazolam and other related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant technique for the purity assessment of Midazolam bulk drug, capable of separating this compound from other synthesis-related impurities. A validated method has been developed that effectively resolves Midazolam from eight potential impurities, including this compound, within a single chromatographic run. The purity of commercially available this compound reference standards is typically confirmed by HPLC to be greater than 95%.

| Parameter | Condition |

|---|---|

| Column | C8 (l = 0.25 m, d = 4.0 mm) |

| Mobile Phase | Dipotassium hydrogen phosphate (B84403) buffer (pH 3.29) / Acetonitrile / Methanol (71.45 : 20.7 : 7.85, V/V/V) |

| Flow Rate | 1 mL min⁻¹ |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | UV-visible |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used for the analysis of benzodiazepines. It has been employed in the characterization of synthesized Midazolam impurities, confirming its suitability for the analysis of this compound. For GC analysis, the compound must be thermally stable and sufficiently volatile. GC-MS offers high sensitivity and specificity, making it valuable for identifying and quantifying trace-level impurities in complex matrices.

Chiral Separation Techniques for Enantiomeric Analysis

Like its parent compound Midazolam, this compound possesses a non-planar seven-membered benzodiazepine ring that lacks reflection symmetry, rendering the molecule chiral. This planar stereogenicity results in the existence of two enantiomers (Rp and Sp) that can rapidly interconvert through a ring-flipping process at room temperature.

While specific studies on the chiral separation of this compound are not documented in the literature, the analytical challenges and techniques applied to Midazolam are highly relevant. The separation of Midazolam's rapidly interconverting enantiomers has been achieved using dynamic enantioselective high-performance liquid chromatography (DHPLC). This technique typically employs a chiral stationary phase (CSP), such as amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), and sub-room temperature conditions (e.g., 5 °C) to slow the rate of on-column enantiomerization, allowing for the resolution of the two enantiomeric peaks. It is highly probable that similar DHPLC methods would be required to resolve the enantiomers of this compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures such as those generated during drug synthesis.

For the analysis of Midazolam and its related substances, including this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. In impurity profiling, if an impurity cannot be identified by retention time matching with a known standard, LC-MS or LC-tandem MS (LC-MS/MS) is the method of choice for structural elucidation. LC-MS provides molecular weight information, while LC-MS/MS yields detailed structural data through the analysis of fragmentation patterns of a selected parent ion. This allows for the confident identification of unknown compounds in the reaction mixture. Numerous sensitive LC-MS/MS methods have been developed for Midazolam and its metabolites, and these methodologies are directly applicable to the trace-level detection and quantification of this compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the binding mode and affinity of drug candidates.

While specific molecular docking studies for 5,6-Dihydro Midazolam are not extensively detailed in the available literature, the methodology can be understood from studies on its parent compound, Midazolam. The primary target for benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. drugbank.comderangedphysiology.com Benzodiazepines bind to a specific site at the interface between the α and γ subunits of the GABA-A receptor, acting as positive allosteric modulators. drugbank.comnih.gov

Docking simulations for benzodiazepines like Midazolam into the GABA-A receptor's binding site help identify key interactions. Studies have revealed that interactions with specific amino acid residues are critical for binding and efficacy. biosolveit.de For instance, cryo-electron microscopy structures of related benzodiazepines like diazepam and alprazolam bound to the GABA-A receptor have highlighted the importance of a halogen bond between the chlorine atom of the drug and the backbone of the α1 histidine 102 residue for positive allosteric modulation. nih.gov

A hypothetical docking study of this compound would involve:

Receptor Preparation: Using a high-resolution 3D structure of the GABA-A receptor.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Algorithm: Employing software to systematically sample various orientations and conformations of the ligand within the receptor's binding pocket.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding affinity (e.g., Gibbs free energy of binding, ΔGbind) and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net

Such simulations would elucidate how the saturation of the 5,6-double bond in this compound, compared to Midazolam, affects its fit and interaction profile within the GABA-A receptor binding site.

| Parameter | Description | Relevance to this compound |

| Target Receptor | GABA-A Receptor (α/γ subunit interface) | Primary biological target for benzodiazepine (B76468) class compounds. drugbank.comnih.gov |

| Key Residues | Histidine, Tyrosine, Phenylalanine | Amino acids within the binding pocket crucial for ligand interaction. biosolveit.de |

| Interaction Types | Hydrogen Bonds, Halogen Bonds, Hydrophobic Interactions | Forces stabilizing the ligand-receptor complex. nih.govresearchgate.net |

| Docking Score | Estimated Binding Affinity (e.g., kcal/mol) | Predicts the strength of the interaction between the ligand and receptor. frontiersin.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. mdpi.com These simulations compute the trajectories of atoms and molecules, offering insights into conformational changes and the stability of ligand-receptor complexes over time. researchgate.netbiotechrep.ir

For this compound, MD simulations would be essential for:

Conformational Analysis: The seven-membered diazepine (B8756704) ring in benzodiazepines is flexible and can adopt various conformations, such as a twist-boat form. sioc-journal.cn MD simulations can explore the accessible conformations of this compound in solution or when bound to its receptor, identifying the most stable or functionally relevant shapes.

Binding Dynamics and Stability: While docking provides a static snapshot of binding, MD simulations can assess the stability of the docked pose. biosolveit.de By simulating the ligand-receptor complex over nanoseconds, researchers can observe whether the ligand remains stably bound and maintains its key interactions, or if it shifts or dissociates. frontiersin.org The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex during the simulation. researchgate.netbiotechrep.ir

| Simulation Metric | Information Provided |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein structure and ligand pose over time. frontiersin.orgbiotechrep.ir |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting which residues move the most. biotechrep.ir |

| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex during the simulation. frontiersin.orgbiotechrep.ir |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, assessing the stability of key interactions. biotechrep.ir |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a fundamental understanding of molecular structure, stability, and reactivity based on the principles of quantum mechanics.

For this compound, DFT calculations can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule with high accuracy.

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule to compute properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and partial atomic charges.

Predict Reactivity: The calculated electronic properties can be used as descriptors to predict the molecule's reactivity and potential for metabolic transformation. For example, the energy of the frontier molecular orbitals (HOMO/LUMO) can indicate susceptibility to certain reactions.

Analyze Structure-Affinity Relationships: DFT has been used to study the relationships between the electronic structure of benzodiazepine derivatives and their affinity for the central benzodiazepine receptor. researchgate.net By calculating various local atomic reactivity indices for atoms within the molecule, researchers can identify which electronic features are correlated with higher binding affinity. researchgate.net

For instance, a DFT study on related imidazobenzodiazepines used the B3LYP/6-31G(d,p) level of theory to obtain the electronic structure after full geometry optimization. researchgate.net Such an approach for this compound would provide precise data on its electronic characteristics, which could then be correlated with its biological activity.

QSAR Modeling for Predicting Biological Activities based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

A QSAR study for a series of benzodiazepine derivatives, including this compound, would involve several steps:

Data Set Compilation: A set of molecules with known biological activities (e.g., binding affinity to the GABA-A receptor) is required.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can describe various aspects of the molecule, including constitutional (e.g., molecular weight), topological, geometric, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds, such as other derivatives of this compound, based solely on their chemical structure. researchgate.net This allows for the virtual screening of large libraries of compounds and helps prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.gov

Importance and Future Directions in Medicinal Chemistry Research

Role as a Precursor for Novel Benzodiazepine (B76468) Analogs

The chemical architecture of 5,6-Dihydro Midazolam presents a valuable scaffold for the synthesis of novel benzodiazepine analogs. The presence of a saturated diazepine (B8756704) ring introduces a three-dimensional element that is absent in the planar structure of Midazolam. This stereochemical complexity can be exploited by medicinal chemists to design and synthesize a new generation of benzodiazepines with potentially unique pharmacological properties.

The synthesis of novel analogs could involve various chemical transformations at the dihydrodiazepine ring. For instance, functionalization of the nitrogen atoms or the carbon backbone of this ring system could lead to compounds with altered receptor binding affinities and selectivities. The general synthetic strategies for imidazo[1,5-a] nih.govnih.govbenzodiazepines can be adapted for these purposes. nih.govmdpi.com

| Potential Modification Site | Synthetic Strategy | Anticipated Outcome |

| N-4 Position | Alkylation, Acylation | Modulation of lipophilicity and metabolic stability |

| C-5 Position | Introduction of substituents | Alteration of stereochemistry and receptor interaction |

| C-6 Position | Derivatization | Exploration of structure-activity relationships |

These synthetic endeavors could lead to the discovery of compounds with improved therapeutic indices, such as enhanced anxiolytic effects with reduced sedative properties, or novel activities altogether.

Exploration of Novel Pharmacological Profiles based on Dihydro Structure

The saturation at the 5,6-position of the diazepine ring in this compound is expected to significantly influence its pharmacological profile compared to Midazolam. The change in geometry from a planar to a more puckered conformation can alter the way the molecule interacts with the benzodiazepine binding site on the GABAA receptor.

Structure-activity relationship (SAR) studies of benzodiazepines have established that the conformation of the diazepine ring is a critical determinant of pharmacological activity. It is hypothesized that the dihydro structure could lead to a different binding orientation within the receptor pocket, potentially resulting in a unique spectrum of effects. For instance, it might exhibit a higher selectivity for certain GABAA receptor subtypes, which could translate to a more targeted therapeutic effect with fewer off-target side effects. The synthesis and evaluation of a series of imidazo[1,5-a] nih.govnih.govbenzodiazepine esters have demonstrated that modifications to the core structure can lead to high affinities and selectivities for different benzodiazepine receptor subtypes. nih.gov

A comparative pharmacological evaluation of Midazolam and this compound would be a crucial first step in exploring these possibilities.

| Pharmacological Parameter | Hypothesized Effect of Dihydro Structure | Rationale |

| Receptor Affinity | Potentially altered (increased or decreased) | Change in molecular shape and electronic distribution |

| Receptor Subtype Selectivity | Potentially enhanced | Different fit in the binding pockets of various GABAA receptor subtypes |

| Intrinsic Efficacy | May shift towards agonism, antagonism, or inverse agonism | Altered conformational changes induced upon receptor binding |

| In vivo Effects | Novel profile (e.g., anxiolytic without sedation) | Consequence of altered receptor interactions |

Methodological Advancements in Synthesis and Characterization

While this compound is known as an impurity in the manufacturing of Midazolam, its deliberate and controlled synthesis is essential for its exploration as a research tool and potential therapeutic lead. Recent advancements in synthetic organic chemistry could be applied to develop efficient and stereoselective routes to this compound.

The synthesis of this compound has been reported as part of the characterization of Midazolam impurities. researchgate.net However, developing scalable and efficient synthetic methods is a key area for future research. This would involve the exploration of novel catalysts and reaction conditions to achieve high yields and purity.

The characterization of this compound and its future analogs will also benefit from modern analytical techniques. High-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be instrumental in confirming the structure and stereochemistry of these novel compounds.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation of Midazolam | Use of a suitable catalyst to selectively reduce the 5,6-double bond | Potentially a straightforward route from a readily available starting material |

| De Novo Synthesis | Building the dihydrodiazepine ring from acyclic precursors | Greater control over stereochemistry and substituent placement |

| Flow Chemistry | Continuous synthesis in a microreactor | Improved safety, scalability, and product consistency |

| Characterization Technique | Information Provided |

| 1H and 13C NMR | Detailed structural information and confirmation of the dihydro structure |

| Chiral Chromatography | Separation and analysis of enantiomers |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure |

Unexplored Biochemical Pathways and Interactions

The metabolism of Midazolam is well-characterized and primarily involves oxidation by cytochrome P450 enzymes, particularly CYP3A4. However, the biochemical pathways of this compound are largely unexplored. The saturation of the 5,6-double bond could significantly alter its metabolic fate.

It is plausible that this compound may be a poorer substrate for CYP3A4 compared to Midazolam, potentially leading to a longer half-life and altered pharmacokinetic profile. Furthermore, it may be metabolized by different enzyme systems, leading to a unique set of metabolites with their own pharmacological activities. In silico modeling and computational studies could provide initial predictions of its metabolic pathways and potential interactions with various enzymes and receptors. nih.govnih.govmdpi.com

| Biochemical Aspect | Potential Difference from Midazolam | Implication |

| CYP3A4 Metabolism | May be a weaker substrate or inhibitor | Altered drug-drug interaction profile |

| Alternative Metabolic Routes | May undergo glucuronidation or other phase II reactions more readily | Different metabolite profile and clearance mechanism |

| Protein Binding | Altered due to changes in lipophilicity and conformation | Different volume of distribution and bioavailability |

| Transporter Interactions | Potential for interaction with drug efflux or uptake transporters | Impact on tissue distribution and elimination |

Potential for Development of Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique structure of this compound makes it an attractive candidate for the development of novel chemical probes. By incorporating reporter groups such as fluorescent dyes or radioactive isotopes, derivatives of this compound could be used to visualize and quantify the distribution of benzodiazepine receptors in tissues and cells.

The development of fluorescent probes based on various molecular scaffolds is a burgeoning area of research. nih.govnih.govresearchgate.netbenthamscience.com A fluorescently labeled this compound analog could be a valuable tool for studying the dynamics of GABAA receptor trafficking and localization in real-time. Similarly, radiolabeled versions could be developed for use in positron emission tomography (PET) imaging to study benzodiazepine receptor density in the brain under various physiological and pathological conditions.

| Type of Chemical Probe | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Live-cell imaging of GABAA receptors, high-throughput screening |

| Radiolabeled Ligand | 3H, 11C, 18F | PET imaging of benzodiazepine receptor distribution in the brain |

| Photoaffinity Label | Azide or diazirine group | Covalent labeling and identification of binding site residues |

| Biotinylated Probe | Biotin | Affinity purification of receptor complexes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.